Pandacostat
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Overview
Description
Pandacostat is a nonselective histone deacetylase inhibitor (pan-HDACi) with the chemical formula C17H15N3O6 and a molecular weight of 357.32 g/mol . It is known for its ability to inhibit multiple histone deacetylase enzymes, making it a valuable compound in biochemical and cellular assay systems .
Chemical Reactions Analysis
Pandacostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pandacostat has a wide range of applications in scientific research:
Mechanism of Action
Pandacostat exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets of this compound include various histone deacetylase enzymes, and its action involves the modulation of gene expression and inhibition of protein metabolism .
Comparison with Similar Compounds
Pandacostat is unique among histone deacetylase inhibitors due to its nonselective inhibition of multiple histone deacetylase enzymes. Similar compounds include:
Panobinostat: Another nonselective histone deacetylase inhibitor with similar applications in cancer research.
Vorinostat: A selective histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A selective histone deacetylase inhibitor with applications in the treatment of peripheral T-cell lymphoma.
This compound’s broad-spectrum inhibition makes it a valuable tool in studying the comprehensive effects of histone deacetylase inhibition across different biological systems.
Properties
Molecular Formula |
C17H15N3O6 |
---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H15N3O6/c21-13-7-6-12(15(23)16(13)24)9-18-19-17(25)11-4-1-10(2-5-11)3-8-14(22)20-26/h1-9,21,23-24,26H,(H,19,25)(H,20,22)/b8-3+,18-9+ |
InChI Key |
KGDMFBRXTHKRPA-GRCJMCHGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NO)C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NO)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
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